Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8ClF2NO2 . It has a molecular weight of 271.65 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H8ClF2NO2/c1-2-18-12(17)7-5-16-9-4-6(14)3-8(15)10(9)11(7)13/h3-5H,2H2,1H3
. This code provides a specific description of the molecule’s structure and can be used to generate a 3D model. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Characterization
- Microwave-Assisted Synthesis : Utilizing aluminum metal as a catalyst under microwave irradiation, Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate was synthesized, achieving a high yield of 94.2% through Gould-Jacobs reaction. The product's structure was confirmed via melting point measurements and NMR spectrometry (Song Bao-an, 2012).
- NMR Spectral Analysis : An extensive study on the 1H, 13C, and 19F NMR spectra of Ethyl 1,4‐dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylate and its halogenated derivatives provided detailed insights into their chemical shifts and coupling constants, showcasing the method's utility in characterizing such compounds (B. Podányi et al., 1996).
Biological Activity
- Antibacterial Applications : Ethyl-2-chloroquinoline-3-carboxylates were synthesized from o-aminobenzophenones and evaluated for their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera. These compounds exhibited moderate antibacterial activity, highlighting their potential as antibacterial agents (V. Krishnakumar et al., 2012).
- Antibacterial and Anti-Tubercular Activities : Novel quinoline derivatives synthesized from ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate showed significant anti-tubercular activity comparable to rifampicin, suggesting their potential as promising candidates for further investigation in anti-tubercular therapy (Yang Li et al., 2019).
Chemical Reactivity and Synthesis Applications
- Ultrasound-Promoted Synthesis : Employing ultrasound-promoted reactions, novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives were synthesized with high regioselectivity. These compounds were screened for antibacterial activity against a range of bacteria, displaying moderate activity and emphasizing the role of ultrasound in enhancing chemical synthesis (G. L. Balaji et al., 2013).
- Versatile Syntheses of Quinoline Derivatives : A practical synthesis route for Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate was developed, showcasing novel methods for creating 2-thioquinoline skeletons. This study highlights innovative approaches to synthesizing complex quinoline derivatives with potential pharmaceutical applications (M. Matsuoka et al., 1997).
Safety and Hazards
This compound is classified as a warning under the GHS07 pictogram. It may cause eye irritation (H319). Precautionary measures include avoiding inhalation, ingestion, and contact with skin, eyes, or clothing . Always refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information .
Properties
IUPAC Name |
ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)7-5-16-10-4-9(15)8(14)3-6(10)11(7)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGTXOOKGUUMFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363681 | |
Record name | ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318685-01-7 | |
Record name | ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.